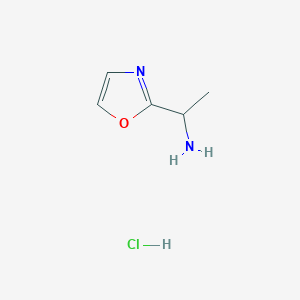

1-(1,3-Oxazol-2-yl)ethan-1-amine hydrochloride

描述

属性

IUPAC Name |

1-(1,3-oxazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLNTDQBRHMTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Oxazol-2-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl bromopyruvate with urea in ethanol under reflux conditions, followed by Boc-protection and saponification . The reaction conditions often require the use of catalysts such as DMAP (4-dimethylaminopyridine) to facilitate acylation due to the poor nucleophilicity of the aryl amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

1-(1,3-Oxazol-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research has indicated that 1-(1,3-Oxazol-2-yl)ethan-1-amine hydrochloride exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. For instance, a study highlighted its effectiveness against human hepatocellular carcinoma cells (HepG2), showing moderate to strong inhibition of cell growth.

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets, which may include enzymes or receptors involved in cancer cell signaling pathways. This interaction can lead to the modulation of cellular processes that promote apoptosis and inhibit tumor growth .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique oxazole ring structure allows it to participate in various chemical reactions, facilitating the formation of novel compounds with potential biological activity .

Synthetic Routes

The synthesis typically involves reactions under controlled conditions with suitable solvents such as ethanol or methanol. The reaction can be optimized for yield and purity using techniques like continuous flow synthesis, which has shown to enhance reaction efficiency compared to traditional batch methods .

Biological Research

Antimicrobial Activity

Beyond its anticancer properties, this compound is also being studied for its antimicrobial activity. Preliminary findings suggest that it may possess the ability to inhibit the growth of certain bacterial strains, making it a candidate for further research in developing new antimicrobial agents .

Data Table: Summary of Applications

Case Studies

-

Anticancer Study on HepG2 Cells

In a study focused on HepG2 cells, this compound was shown to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis. -

Synthesis and Characterization

A synthetic route utilizing continuous flow technology yielded high purity levels of the compound. The process demonstrated improved safety profiles and higher yields compared to traditional batch methods, with yields reported at over 90% under optimized conditions .

作用机制

The mechanism of action of 1-(1,3-Oxazol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

相似化合物的比较

Heterocycle Influence

- 1,3-Oxazole vs. Isoxazole (1,2-oxazole): The 1,3-oxazole in the target compound offers distinct electronic properties compared to isoxazole derivatives. Isoxazoles (e.g., ) are more electron-deficient, affecting reactivity in nucleophilic substitutions.

- Oxazole vs. Triazole/Oxadiazole: Triazoles (e.g., ) enhance hydrogen-bonding capacity, while oxadiazoles (e.g., ) improve metabolic stability and ligand-receptor interactions.

Substituent Effects

- Aromatic vs. Adamantane derivatives (e.g., ) exhibit high rigidity and lipophilicity, favoring binding to hydrophobic enzyme pockets.

- Chirality: The (R)-adamantane derivative demonstrates enantioselective activity in soluble epoxide hydrolase (sEH) inhibition, highlighting the importance of stereochemistry in biological efficacy.

Pharmacological Potential

- Anti-inflammatory Activity: Adamantane-containing analogs (e.g., ) show promise in inhibiting sEH, a target for treating cardiovascular and inflammatory diseases.

- Antibacterial/Anticancer Activity: Oxadiazole-furan hybrids (e.g., ) and benzoxazole-oxadiazole derivatives (e.g., ) exhibit moderate activity against bacterial strains and cancer cell lines, respectively.

生物活性

1-(1,3-Oxazol-2-yl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to participate in hydrogen bonding and interact with various biological targets. The presence of an amine group further enhances its reactivity, allowing it to engage in biochemical processes, such as enzyme inhibition and modulation of signaling pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxazole moiety has been associated with antibacterial and antifungal properties in similar compounds, suggesting that this compound could exhibit comparable activities.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings can possess significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives exhibit effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.0039 to 0.025 mg/mL .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, compounds with similar structural features showed significant increases in apoptotic cell populations when tested on human myeloid leukemia cell lines HL-60 and U937. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, indicating a mitochondrial pathway for apoptosis induction .

Study on Anticancer Activity

A notable study assessed the anticancer potential of various oxazole derivatives, including this compound. The results indicated that these compounds could inhibit tubulin polymerization at micromolar concentrations, leading to cell cycle arrest and increased apoptosis in treated cells. Specifically, one derivative exhibited a GI50 value of approximately 10 µM against breast cancer cell lines .

Antifungal Evaluation

Another investigation focused on the antifungal properties of oxazole derivatives. The study found that several compounds demonstrated potent activity against Candida species, with some achieving complete inhibition at low concentrations . This suggests that this compound may also be effective against fungal pathogens.

Comparative Analysis

To further illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key features:

常见问题

Q. What synthetic methodologies are commonly employed for 1-(1,3-Oxazol-2-yl)ethan-1-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole ring via cyclization of precursors such as β-keto esters or nitriles. Subsequent functionalization of the ethanamine group is achieved through reductive amination or nucleophilic substitution. Key steps require precise pH and temperature control to avoid side reactions. Analytical techniques like HPLC (for purity assessment) and H/C NMR (for structural confirmation) are critical for validation .

Q. How is the compound characterized to confirm its structural identity?

Spectroscopic methods include:

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. Stability tests under varying pH (e.g., 3–9) and temperatures (4–37°C) are recommended to assess degradation pathways. Use buffered solutions to prevent amine group protonation shifts .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst screening : Evaluate palladium or copper catalysts for cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve oxazole ring formation kinetics.

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Q. What strategies resolve contradictions in crystallographic data interpretation?

- Twinned crystal analysis : Employ SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning.

- Validation tools : Use PLATON or WinGX to check for missed symmetry or disorder in the lattice .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure values via competitive inhibition studies using fluorogenic substrates.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target enzymes (e.g., NAD+-dependent enzymes).

- Site-directed mutagenesis : Validate predicted interaction sites by altering key residues in the enzyme .

Q. What approaches validate biological activity discrepancies across studies?

- Dose-response curves : Replicate assays under standardized conditions (e.g., cell line, serum concentration).

- Off-target screening : Use proteome-wide affinity chromatography to identify unintended binding partners.

- Meta-analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify confounding variables .

Methodological Considerations

Q. How to design a stability-indicating HPLC method for this compound?

- Column : C18 reverse-phase (3.5 µm, 150 mm × 4.6 mm).

- Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 min).

- Detection : UV at 254 nm. Validate specificity via forced degradation (heat, light, acid/base exposure) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

- DFT calculations : Gaussian or ORCA to model transition states and charge distribution.

- pKa prediction : Use MarvinSketch or ACD/Labs to estimate amine group basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。